N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-5-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the pyrazole ring and the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Medicine: Medicinal chemists explore this compound for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is primarily determined by its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-3-amine
- N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-5-amine
- N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-carboxamide
Comparison: While these compounds share a similar core structure, the position of the substituents on the pyrazole ring can significantly influence their chemical and biological properties
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-2-8(11)4-9(3-7)14-10-5-12-13-6-10/h2-6,14H,1H3,(H,12,13) |
InChI Key |
RRQXLARXXODNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
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